molecular formula C6H2Cl2FI B1410156 1,2-Dichloro-5-fluoro-3-iodobenzene CAS No. 1806280-18-1

1,2-Dichloro-5-fluoro-3-iodobenzene

Cat. No.: B1410156
CAS No.: 1806280-18-1
M. Wt: 290.89 g/mol
InChI Key: ZHGHVFMJTPWBCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with a fluorobenzene derivative, chlorination and iodination reactions can be carried out sequentially to introduce the chlorine and iodine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of solvents, catalysts, and purification techniques is crucial to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Dichloro-5-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dichloro-5-fluoro-3-iodobenzene exerts its effects depends on its specific application. In chemical reactions, the halogen atoms influence the reactivity and selectivity of the compound. For instance, the presence of iodine, which has a relatively weak carbon-iodine bond, facilitates oxidative addition in metal-catalyzed coupling reactions. The chlorine and fluorine atoms can also affect the electronic properties of the benzene ring, altering its reactivity towards nucleophiles and electrophiles .

Comparison with Similar Compounds

  • 1,3-Dichloro-5-fluoro-2-iodobenzene
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
  • 1,5-Dichloro-3-fluoro-2-iodobenzene

Uniqueness: 1,2-Dichloro-5-fluoro-3-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGHVFMJTPWBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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